

Application Notes and Protocols for ML364, a USP2 Inhibitor

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Compound of Interest

Compound Name: ML364

Cat. No.: B609155

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Introduction

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA damage response.[1][2][3] By inhibiting USP2, **ML364** promotes the degradation of key cell cycle proteins, such as Cyclin D1, leading to cell cycle arrest and exhibiting anti-proliferative effects in cancer cell lines.[2][3][4][5] These characteristics make **ML364** a valuable tool for cancer biology research and a potential starting point for therapeutic development. This document provides detailed protocols for the preparation of **ML364** stock solutions and guidance on determining optimal working concentrations for cell-based assays.

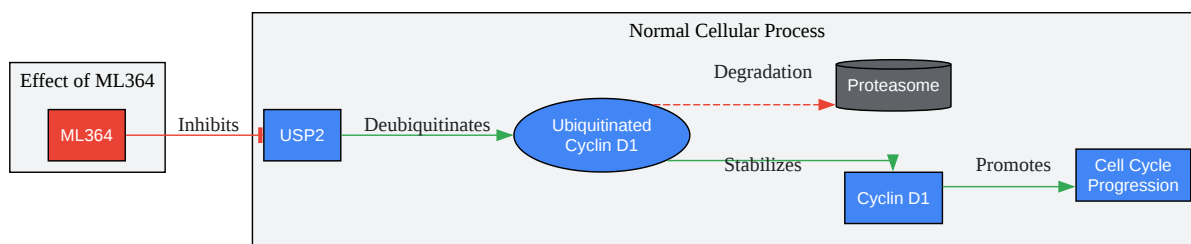
Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for **ML364** are summarized in the table below.

Property	Value	Source
Molecular Weight	517.54 g/mol	[1][5]
IC ₅₀ (USP2)	1.1 μ M	[1][2][3][4][5][6]
K _d (USP2)	5.2 μ M	[1][4][5]
Solubility (DMSO)	\geq 50 mg/mL (~96.6 mM)	[1][5][6]
Recommended Stock Solution Concentration	10-50 mM in DMSO	N/A
Typical Working Concentration Range	5 - 20 μ M	[1][4][5]
Storage (Powder)	-20°C for up to 3 years	[1][5]
Storage (Stock Solution in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year	[1][5]

Signaling Pathway of ML364

ML364 exerts its biological effects by targeting the USP2-mediated deubiquitination pathway, which plays a crucial role in regulating the stability of Cyclin D1.



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Caption: **ML364** inhibits USP2, preventing the deubiquitination and stabilization of Cyclin D1.

Experimental Protocols

Protocol 1: Preparation of ML364 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **ML364** in dimethyl sulfoxide (DMSO).

Materials:

- **ML364** powder (Molecular Weight: 517.54 g/mol)
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Pre-warm ML364:** Allow the vial of **ML364** powder to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh out 5.18 mg of **ML364** powder and transfer it to a sterile microcentrifuge tube.
- **Dissolution:** Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **ML364** powder.
- **Mixing:** Vortex the solution until the **ML364** powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay

This protocol provides a general framework for determining the optimal working concentration of **ML364** for a specific cell line and experimental endpoint. A dose-response experiment followed by a cell viability assay (e.g., MTT or CellTiter-Glo®) is a common approach.

Materials:

- Cancer cell line of interest (e.g., HCT116, MCF7)
- Complete cell culture medium
- 96-well cell culture plates
- **ML364** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Multichannel pipette
- Plate reader

Procedure:

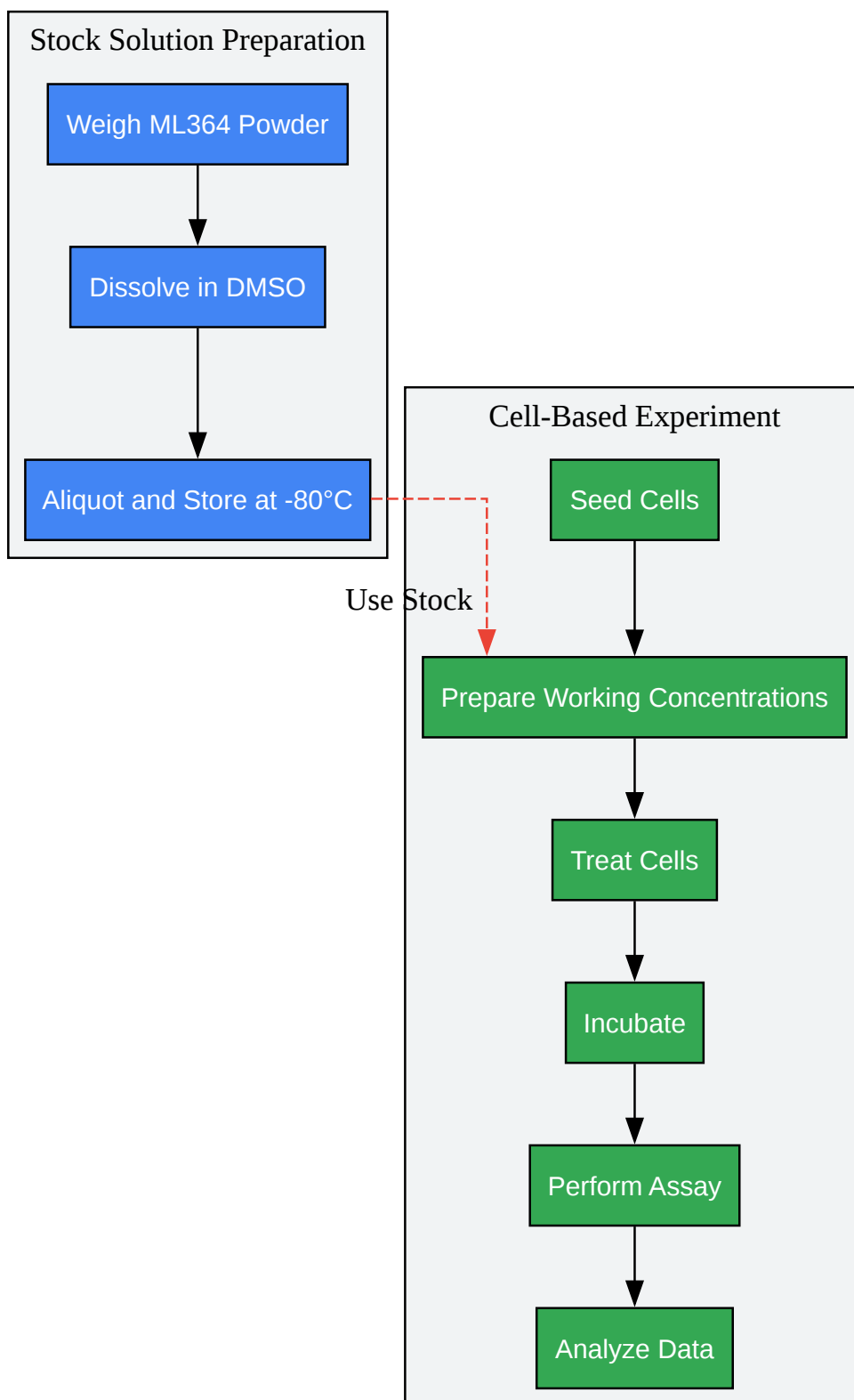
- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- **Preparation of Serial Dilutions:** Prepare a series of dilutions of **ML364** in complete cell culture medium from your 10 mM stock solution. A common starting range for a dose-response curve is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Remember to include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **ML364** used.
- **Cell Treatment:** Remove the old medium from the wells and replace it with the medium containing the different concentrations of **ML364**. Include wells with medium and vehicle

control.

- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the cell viability against the log of the **ML364** concentration to generate a dose-response curve and determine the IC_{50} value for your specific cell line.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using **ML364** in cell-based experiments.



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Caption: Workflow for **ML364** stock preparation and use in cell-based assays.

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